molecular formula C15H14N4OS B2388156 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide CAS No. 1428380-41-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2388156
CAS No.: 1428380-41-9
M. Wt: 298.36
InChI Key: VYTCICYYCHEMPK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is a heterocyclic compound that features a pyrazole ring and a thiazole ring, both of which are known for their significant biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the pyrazole ring followed by the construction of the thiazole ring. The final step involves the coupling of the thiazole derivative with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)benzamide
  • N-(2-(thiazol-4-yl)ethyl)benzamide
  • N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is unique due to the presence of both pyrazole and thiazole rings, which confer a combination of biological activities not seen in compounds with only one of these rings. This dual functionality allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-14(12-5-2-1-3-6-12)16-9-7-13-11-21-15(18-13)19-10-4-8-17-19/h1-6,8,10-11H,7,9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTCICYYCHEMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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